molecular formula C11H20BF3KNO2 B14771716 Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate

Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate

Cat. No.: B14771716
M. Wt: 305.19 g/mol
InChI Key: DAOHGGKLHMIKIP-UHFFFAOYSA-N
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Description

Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2. It is a boron-containing compound that is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate typically involves the reaction of a piperidine derivative with a boron reagent. One common method is the reaction of 1-(tert-butoxycarbonyl)piperidine-2-carboxaldehyde with potassium trifluoroborate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boron reagent.

    Solvents: Organic solvents like THF, dichloromethane, or ethanol are commonly used.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids and Esters: Formed through oxidation reactions.

    Piperidine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Used in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boron reagent transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Potassium ((1-(tert-butoxycarbonyl)piperidin-2-yl)methyl)trifluoroborate can be compared with other similar compounds, such as:

    Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate: Similar structure but with the boron group attached to the 4-position of the piperidine ring.

    Potassium (1-(tert-butoxycarbonyl)piperidin-3-yl)trifluoroborate: Similar structure but with the boron group attached to the 3-position of the piperidine ring.

    Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)methyl)trifluoroborate: Contains an additional oxygen atom in the structure.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the Boc protecting group, which provides stability and versatility in various synthetic applications.

Properties

Molecular Formula

C11H20BF3KNO2

Molecular Weight

305.19 g/mol

IUPAC Name

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methyl]boranuide

InChI

InChI=1S/C11H20BF3NO2.K/c1-11(2,3)18-10(17)16-7-5-4-6-9(16)8-12(13,14)15;/h9H,4-8H2,1-3H3;/q-1;+1

InChI Key

DAOHGGKLHMIKIP-UHFFFAOYSA-N

Canonical SMILES

[B-](CC1CCCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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